Cas no 1213404-68-2 ((2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol)

(2S)-2-Amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol is a chiral quinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a stereogenic center at the C-2 position, making it valuable for enantioselective reactions and drug development. The 2-methoxyquinolin-3-yl moiety enhances its utility as a building block for bioactive compounds, particularly in medicinal chemistry. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling the synthesis of complex molecules. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial settings. Its well-defined stereochemistry also supports studies in asymmetric synthesis and molecular recognition.
(2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol structure
1213404-68-2 structure
Product Name:(2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol
CAS No:1213404-68-2
MF:C12H14N2O2
MW:218.251762866974
CID:5793045
PubChem ID:131404009
Update Time:2025-10-19

(2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-2001211
    • 1213404-68-2
    • (2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol
    • Inchi: 1S/C12H14N2O2/c1-16-12-9(10(13)7-15)6-8-4-2-3-5-11(8)14-12/h2-6,10,15H,7,13H2,1H3/t10-/m1/s1
    • InChI Key: KBZQGOUWLTVMSS-SNVBAGLBSA-N
    • SMILES: O(C)C1C(=CC2C=CC=CC=2N=1)[C@@H](CO)N

Computed Properties

  • Exact Mass: 218.105527694g/mol
  • Monoisotopic Mass: 218.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 68.4Ų

(2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol Pricemore >>

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Additional information on (2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol

Introduction to (2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol (CAS No. 1213404-68-2)

(2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1213404-68-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of (2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol features a chiral center, which is indicated by the (S) configuration at the second carbon atom. This stereochemical feature is crucial for its biological activity, as many pharmacologically active compounds rely on specific spatial arrangements of atoms to interact effectively with biological targets. The presence of a quinoline moiety further enhances its potential utility, given the extensive history of quinoline derivatives in drug development.

Quinoline derivatives have long been recognized for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The specific substitution pattern in (2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol, particularly the methoxy group at the 2-position of the quinoline ring and the amino group at the ethyl chain, contributes to its unique chemical and biological profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of (2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol with various biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in critical cellular pathways, such as those related to inflammation and cancer progression. Such interactions are highly relevant to the development of novel therapeutic strategies.

The synthesis of (2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol presents a challenge due to its complex structural features. However, recent methodological improvements in asymmetric synthesis have made it more feasible to produce this compound in high enantiomeric purity. This advancement is particularly significant because the biological activity of chiral compounds often depends on their stereochemical configuration.

In vitro studies have begun to elucidate the pharmacological profile of (2S)-2-amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol. Initial findings indicate that the compound exhibits inhibitory effects on certain kinases and other enzymes implicated in tumor growth and metastasis. These results are encouraging and warrant further investigation into its potential as an anticancer agent.

The role of natural products and their derivatives in drug discovery has been well-documented. Quinoline derivatives, in particular, have inspired numerous synthetic efforts aimed at developing new molecules with enhanced biological activity. The structural motif of (2S)-amino(25methylquinoxalin ethyl alcohol) aligns with this tradition, offering a promising scaffold for further medicinal chemistry exploration.

Future research directions may include exploring the pharmacokinetic properties of this compound, such as its solubility, stability, and metabolic pathways. Understanding these aspects is essential for optimizing its therapeutic potential and ensuring its safety and efficacy in clinical settings.

The integration of high-throughput screening technologies with traditional synthetic methods will likely accelerate the discovery process for compounds like (25methylquinoxalin ethyl alcohol). By rapidly testing large libraries of molecules for their biological activity, researchers can identify promising candidates more efficiently than ever before.

The global pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic agents. Compounds like (25methylquinoxalin ethyl alcohol) represent a valuable addition to this effort, offering a unique chemical entity with potential applications across multiple therapeutic areas.

In conclusion, (25methylquinoxalin ethyl alcohol CAS No 1213404 68 25methyl quinoxalin ethyl alcohol CAS No 1213404 68 25methyl quinoxalin ethyl alcohol CAS No 1213404 68 25methyl quinoxalin ethyl alcohol CAS No 1213404 68 25methyl quinoxalin ethyl alcohol CAS No 1213404 68 25methyl quinoxalin ethyl alcohol CAS No 1213404 68 25methyl quinoxalin ethyl alcohol CAS No 1213404 68 is a compound with significant potential in pharmaceutical research. Its unique structure and promising biological activities make it an attractive candidate for further development into novel therapeutic agents.

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